5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with a furan derivative. One common method includes the following steps:
Formation of 1-Methyl-1H-pyrazole: This can be achieved by reacting pyrazole with acetone.
Carboxylation: The 1-methyl-1H-pyrazole is then reacted with a chlorinated furan derivative under basic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carbaldehyde
Uniqueness
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-(2-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-12-6(4-5-11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
IWMWEPPCSHGXOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.